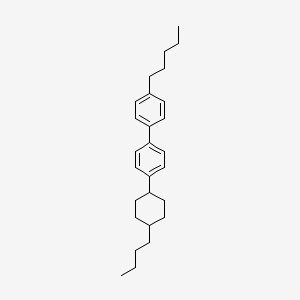
trans-4-Butyl-4\'-(4-pentylcyclohexyl)-1,1\'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with appropriate alkyl halides under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel to facilitate the coupling process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl core are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated temperatures and pressures.
Substitution: Halogens, organometallic reagents, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: The compound’s potential biological applications include its use as a ligand in biochemical assays. Its structural properties make it suitable for binding studies with proteins and other biomolecules.
Medicine: In medicine, trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl may be investigated for its potential therapeutic properties. Research into its interactions with biological targets could lead to the development of new drugs or diagnostic tools.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as liquid crystals for display technologies. Its unique properties make it valuable for developing high-performance materials with specific optical and electronic characteristics.
Mecanismo De Acción
The mechanism of action of trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparación Con Compuestos Similares
- trans-4-Butyl-4’'-(4-ethoxy-2,3-difluorophenyl)-bicyclohexyl
- trans,trans-4-Pentyl-4’-vinylbicyclohexyl
- 1,1’-Bicyclohexyl, 4-ethenyl-4’-propyl-, (trans,trans)-
Comparison: Compared to similar compounds, trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl stands out due to its unique combination of butyl and pentylcyclohexyl substituents. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and biological research. The presence of both butyl and pentylcyclohexyl groups enhances its versatility and potential for developing new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C27H38 |
|---|---|
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
1-(4-butylcyclohexyl)-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C27H38/c1-3-5-7-9-23-12-16-25(17-13-23)27-20-18-26(19-21-27)24-14-10-22(11-15-24)8-6-4-2/h12-13,16-22,24H,3-11,14-15H2,1-2H3 |
Clave InChI |
YAAVDCPESOODKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3CCC(CC3)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


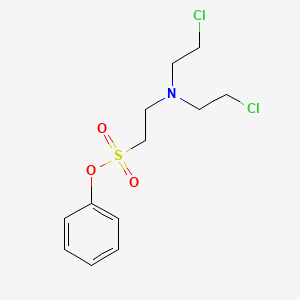
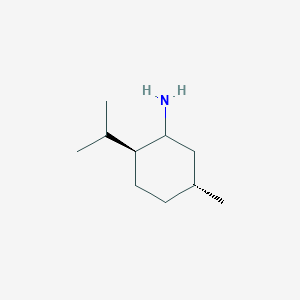
![1-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine](/img/structure/B13807901.png)
![2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester](/img/structure/B13807908.png)
![2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine](/img/structure/B13807909.png)
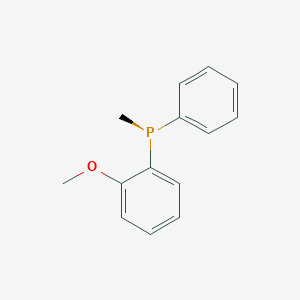
![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)
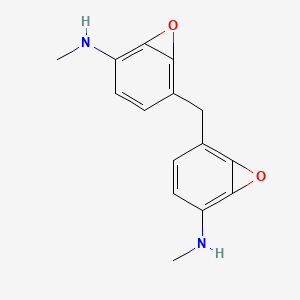
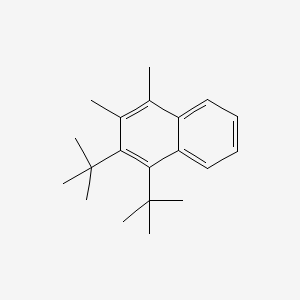
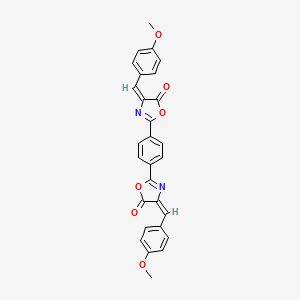
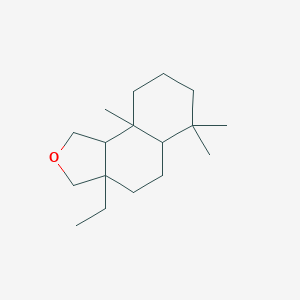

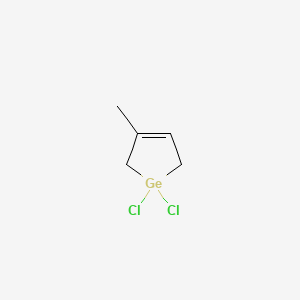
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
